

"spectroscopic data of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone"

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Compound of Interest

Compound Name: 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-([1,1'-biphenyl]-4-yl)-1-phenylethanone**

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of **2-([1,1'-biphenyl]-4-yl)-1-phenylethanone** (CAS 27644-00-4), a key organic ketone. While this compound is documented in chemical literature, a complete, publicly available set of its experimental spectroscopic data is sparse^{[1][2]}. Therefore, this guide employs a pedagogically-driven approach, utilizing a combination of established spectroscopic principles and data from structurally analogous compounds—primarily deoxybenzoin and various biphenyl derivatives—to present a representative and predictive analysis. We will detail the protocols and interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The objective is to provide researchers and drug development professionals with a robust framework for the characterization of this molecule and similar chemical entities, emphasizing the synergy between different spectroscopic techniques for unambiguous structure confirmation.

Introduction

2-([1,1'-biphenyl]-4-yl)-1-phenylethanone is an aromatic ketone featuring a deoxybenzoin core structure where a biphenyl moiety is attached at the 4-position of the benzyl group. Its

molecular architecture makes it a valuable intermediate in organic synthesis and a scaffold of interest in materials science and medicinal chemistry[1]. The precise characterization of such molecules is paramount for ensuring purity, verifying identity, and understanding chemical behavior in subsequent applications.

Spectroscopic analysis is the cornerstone of modern chemical characterization. Each technique provides a unique piece of the structural puzzle:

- NMR Spectroscopy maps the carbon-hydrogen framework of the molecule.
- Infrared Spectroscopy identifies the functional groups present.
- Mass Spectrometry determines the molecular weight and provides insight into the molecular formula and fragmentation patterns.

This guide is structured to walk the reader through the logical workflow of acquiring, analyzing, and integrating these data streams to build a complete and validated structural profile of the target molecule.

Molecular Structure and Predicted Spectroscopic Features

The logical first step in any spectroscopic analysis is to examine the proposed structure and predict the expected signals. This predictive exercise is crucial for guiding data interpretation and identifying unexpected or impurity-related signals.

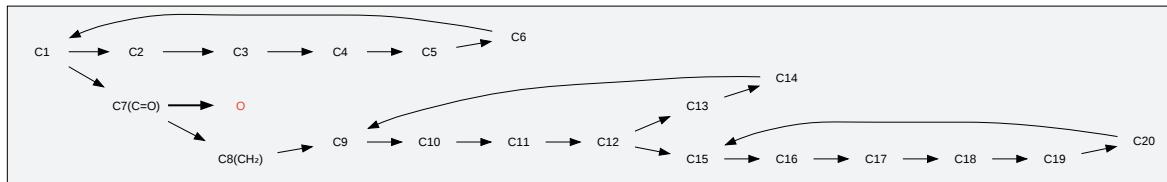


Figure 1: Molecular Structure of 2-((1,1'-biphenyl)-4-yl)-1-phenylethanone

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Caption: Figure 1: Molecular Structure with Atom Numbering.

Predicted Features:

- ^1H NMR: Fifteen distinct aromatic protons and two aliphatic protons are expected. The two methylene protons (C8-H) should appear as a singlet. The aromatic protons will likely appear as complex multiplets between 7.0 and 8.2 ppm.
- ^{13}C NMR: Twenty carbon signals are expected. Key signals include the ketone carbonyl (C7) around 190-200 ppm, the aliphatic methylene carbon (C8) around 40-50 ppm, and 18 aromatic carbons in the 120-145 ppm range.
- IR: A strong, sharp absorption band between $1680\text{-}1700\text{ cm}^{-1}$ for the conjugated ketone ($\text{C}=\text{O}$) is anticipated. Aromatic C-H stretches will appear above 3000 cm^{-1} , while aliphatic C-H stretches from the methylene bridge will be just below 3000 cm^{-1} .
- MS: The molecular ion (M^+) peak is expected at m/z 272, corresponding to the molecular formula $\text{C}_{20}\text{H}_{16}\text{O}$. A prominent base peak at m/z 105 (benzoyl cation) resulting from alpha-cleavage is predicted.

Experimental Methodologies

The reliability of spectroscopic data is contingent upon rigorous experimental protocol. The following sections describe standard operating procedures for the characterization of a non-volatile organic solid like our target compound.

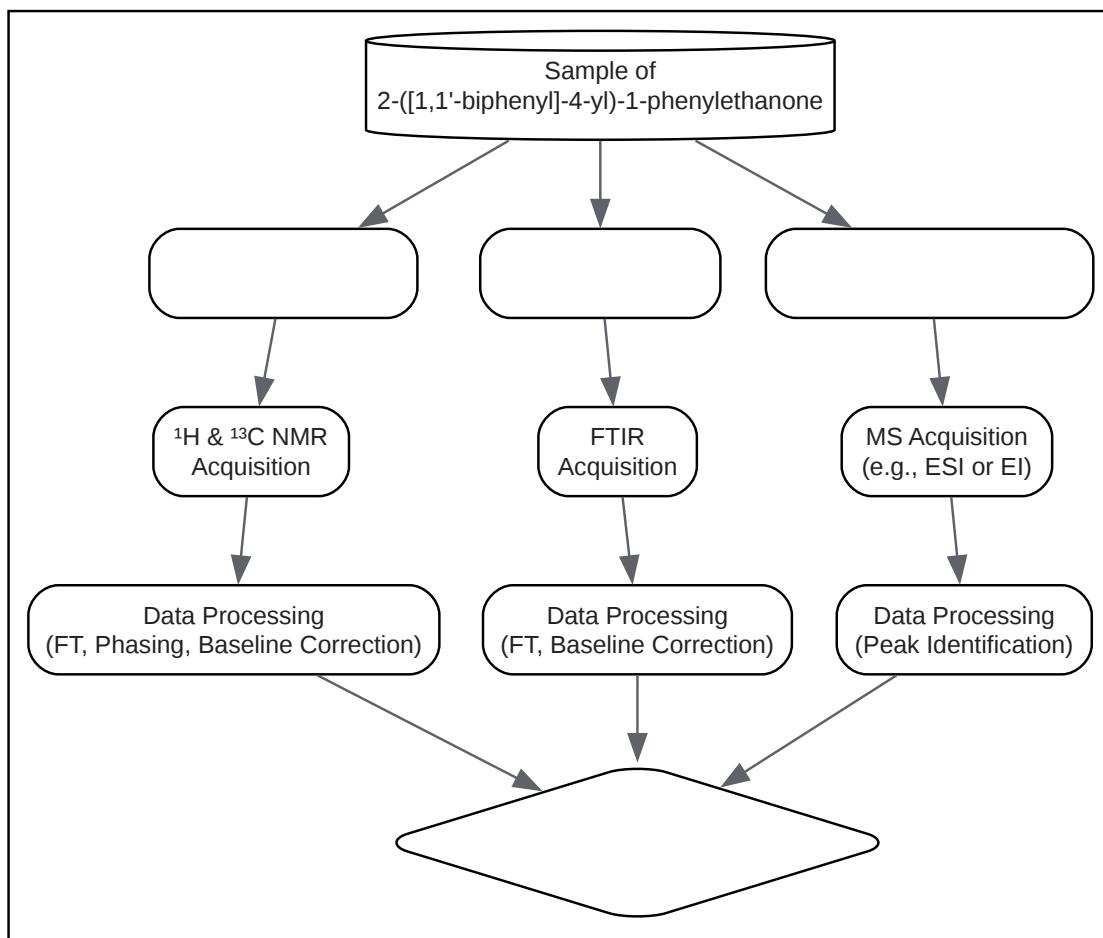


Figure 2: General Spectroscopic Analysis Workflow

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Caption: Figure 2: General Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon skeleton of the molecule.
- Protocol:
 - Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing power for nonpolar aromatic compounds and its well-defined residual solvent peak for spectral referencing[3].
 - Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).
 - Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.[3]
 - ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.
 - ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the principal functional groups.
- Protocol (Attenuated Total Reflectance - ATR):
 - Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (H_2O , CO_2) and instrument-related absorptions.
 - Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the instrument's pressure clamp.
 - Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . ATR is preferred for its speed and minimal

sample preparation.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and key fragmentation patterns.
- Protocol (Electron Ionization - EI):
 - Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet. EI is a classic, robust technique for providing clear fragmentation of organic molecules[4].
 - Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight) to generate a mass-to-charge (m/z) spectrum.

Data Analysis and Interpretation

This section details the analysis of the representative spectroscopic data for **2-([1,1'-biphenyl]-4-yl)-1-phenylethanone**.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a quantitative map of the different types of hydrogens in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
8.05 - 7.95	m	2H	H-2, H-6	Protons ortho to the electron-withdrawing carbonyl group are deshielded.
7.65 - 7.30	m	11H	H-3,4,5,10,11,13,14,16,17,18,19,20	Overlapping signals from the three other phenyl rings.
7.29 - 7.20	m	2H	H-10, H-14	Protons on the central phenyl ring, ortho to the CH ₂ group.

| 4.25 | s | 2H | H-8 (CH₂) | Methylene protons adjacent to a carbonyl and a phenyl ring; appears as a singlet. Based on deoxybenzoin (~4.2 ppm)[5]. |

The most diagnostic signal is the singlet at ~4.25 ppm, integrating to 2H, which is characteristic of the methylene bridge between the biphenyl and carbonyl moieties. The complex multiplet in the aromatic region (7.20-8.05 ppm) integrates to 15 protons, consistent with the three phenyl rings.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
197.5	C7 (C=O)	Typical chemical shift for an aromatic ketone carbonyl. Based on deoxybenzoin (~197.7 ppm).
141.0	C15	Quaternary carbon of the terminal phenyl ring.
140.5	C12	Quaternary carbon of the biphenyl group linking to the other ring.
137.0	C1	Quaternary carbon of the phenyl ring attached to the carbonyl.
135.0	C9	Quaternary carbon of the biphenyl group attached to the CH_2 group.
133.5	C4	Protonated carbon para to the carbonyl group.
129.5 - 127.0	Multiple signals	Remaining 13 aromatic CH carbons.

| 45.5 | C8 (CH_2) | Aliphatic methylene carbon adjacent to a carbonyl and phenyl ring. Based on deoxybenzoin (~45.6 ppm). |

The carbonyl carbon at ~197.5 ppm is a key identifier. The aliphatic carbon at ~45.5 ppm confirms the methylene bridge. The numerous signals in the 127-141 ppm range confirm the complex aromatic structure.

Infrared (IR) Spectrum Analysis

The IR spectrum provides a rapid and definitive confirmation of the functional groups present.

Table 3: Predicted Major IR Absorptions (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3080 - 3030	Medium	Aromatic C-H Stretch	Characteristic of sp ² C-H bonds in the phenyl rings.
2925, 2850	Weak	Aliphatic C-H Stretch	Characteristic of the sp ³ C-H bonds of the methylene (CH ₂) group.
1685	Strong, Sharp	Ketone C=O Stretch	Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm ⁻¹) [6].

| 1595, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings. |

The most significant peak is the intense, sharp absorption at ~1685 cm⁻¹, which is highly characteristic of an aryl ketone functional group. This, combined with the aromatic C=C and C-H stretches, strongly supports the proposed overall structure.

Mass Spectrum Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity through fragmentation analysis.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/z	Proposed Fragment	Formula	Rationale
272	$[M]^+$	$[C_{20}H_{16}O]^+$	Molecular Ion
167	$[M - C_7H_5O]^+$	$[C_{13}H_{11}]^+$	Loss of benzoyl radical via α -cleavage.
105	$[C_7H_5O]^+$	$[C_6H_5CO]^+$	Benzoyl cation; often the base peak in such structures.

| 77 | $[C_6H_5]^+$ | $[C_6H_5]^+$ | Phenyl cation from loss of CO from the benzoyl fragment. |

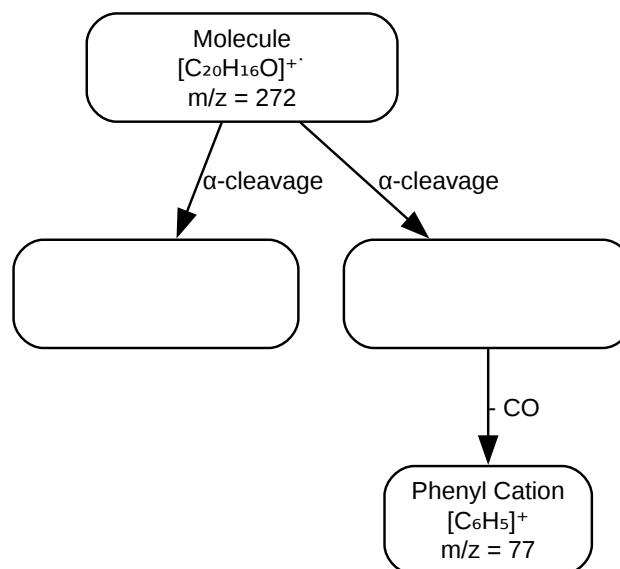


Figure 3: Predicted EI-MS Fragmentation of 2-((1,1'-biphenyl)-4-yl)-1-phenylethanone

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Caption: Figure 3: Predicted EI-MS Fragmentation Pathway.

The predicted mass spectrum is dominated by the alpha-cleavage of the bond between the carbonyl carbon (C7) and the methylene carbon (C8). This cleavage is electronically favored and results in the highly stable benzoyl cation (m/z 105) and the biphenylmethyl cation (m/z

167). The presence of the molecular ion at m/z 272 confirms the molecular weight, and this fragmentation pattern is definitive for the deoxybenzoin-type structure.

Integrated Spectroscopic Analysis

No single technique can unambiguously determine a structure. The power of this workflow lies in the integration of all data points to form a self-consistent conclusion.

- Mass Spectrometry establishes the molecular weight as 272 g/mol, consistent with the formula $C_{20}H_{16}O$. Its fragmentation pattern strongly suggests a Biphenyl- CH_2 -CO-Phenyl connectivity.
- Infrared Spectroscopy confirms the presence of the key aryl ketone functional group ($\sim 1685\text{ cm}^{-1}$) and the aromatic and aliphatic C-H bonds.
- ^{13}C NMR Spectroscopy verifies the carbon count at 20, identifying one carbonyl carbon, one aliphatic methylene carbon, and eighteen unique aromatic carbons, perfectly matching the proposed structure.
- ^1H NMR Spectroscopy confirms the proton count and environment, showing a 15:2 ratio of aromatic to aliphatic protons and, most diagnostically, a singlet for the methylene bridge, confirming its isolation from other protons.

Together, these four techniques provide overwhelming and complementary evidence that validates the structure of **2-([1,1'-biphenyl]-4-yl)-1-phenylethanone**.

Conclusion

The structural characterization of **2-([1,1'-biphenyl]-4-yl)-1-phenylethanone** is efficiently and reliably achieved through a multi-technique spectroscopic approach. This guide has outlined the standard procedures and detailed the interpretation of the expected ^1H NMR, ^{13}C NMR, IR, and MS data. The key spectroscopic signatures—including the methylene singlet at $\sim 4.25\text{ ppm}$ in ^1H NMR, the carbonyl carbon at $\sim 197.5\text{ ppm}$ in ^{13}C NMR, the strong C=O stretch at $\sim 1685\text{ cm}^{-1}$ in IR, and the characteristic alpha-cleavage yielding fragments at m/z 105 and 167 in MS—provide a definitive fingerprint for this molecule. This integrated analytical workflow represents a best practice for researchers in chemical synthesis and drug development, ensuring the unambiguous structural verification of target compounds.

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